Cas no 1212993-79-7 ((4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE is a synthetic organic compound with a defined stereochemistry. Its unique structure and stereochemistry offer advantages in chemical synthesis, including improved reactivity and selectivity. This compound is suitable for the development of pharmaceuticals and agrochemicals, where its specific properties can enhance the efficacy and specificity of drug candidates.
(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE structure
1212993-79-7 structure
Product name:(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
CAS No:1212993-79-7
MF:C9H9BrFNO
Molecular Weight:246.076265096664
CID:5595446
PubChem ID:79022100

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE 化学的及び物理的性質

名前と識別子

    • (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
    • 2H-1-Benzopyran-4-amine, 6-bromo-7-fluoro-3,4-dihydro-, (4R)-
    • (R)-6-Bromo-7-fluorochroman-4-amine
    • Y12355
    • AKOS017560950
    • 1212993-79-7
    • インチ: 1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1
    • InChIKey: SBMBPLQOIUUGJK-MRVPVSSYSA-N
    • SMILES: C1OC2=CC(F)=C(Br)C=C2[C@H](N)C1

計算された属性

  • 精确分子量: 244.98515g/mol
  • 同位素质量: 244.98515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.584±0.06 g/cm3(Predicted)
  • Boiling Point: 275.4±40.0 °C(Predicted)
  • 酸度系数(pKa): 8.30±0.20(Predicted)

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760974-1g
(r)-6-Bromo-7-fluorochroman-4-amine
1212993-79-7 98%
1g
¥9082.00 2024-08-09

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE 関連文献

(4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINEに関する追加情報

Professional Introduction to (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE (CAS No. 1212993-79-7)

The compound (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE, identified by its CAS number 1212993-79-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex heterocyclic structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both bromo and fluoro substituents on the benzopyran ring system enhances its utility as a versatile intermediate in synthetic chemistry, enabling the creation of more intricate pharmacophores.

In recent years, the exploration of benzopyran derivatives has expanded dramatically, driven by their demonstrated efficacy in modulating various biological pathways. The specific stereochemistry at the (4R) position contributes to the compound's unique pharmacological profile, making it a valuable scaffold for designing novel therapeutic agents. Research indicates that such derivatives exhibit promising activities in contexts ranging from anti-inflammatory to anticancer applications, underscoring their importance in contemporary drug discovery efforts.

The incorporation of fluorine at the 7 position is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall bioavailability of drug candidates. This modification allows for fine-tuning of the molecule's electronic properties, which can be critical in achieving desired pharmacokinetic profiles. Furthermore, the bromo substituent at the 6 position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of more elaborate molecular architectures.

Current research highlights the compound's potential as a precursor in the synthesis of kinase inhibitors, which are among the most extensively studied classes of drugs due to their role in treating cancers and inflammatory diseases. The benzopyran core is known to interact with ATP-binding sites in kinases, and modifications at positions 6 and 7 can significantly influence binding affinity and selectivity. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting their suitability for further development into lead compounds.

Another area of interest lies in the exploration of this molecule's antimicrobial properties. The structural features of (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE make it a candidate for developing novel antibiotics or antifungals. Resistance to conventional antimicrobial agents continues to be a major global health challenge, prompting researchers to seek innovative chemical entities. The unique combination of substituents in this compound may confer mechanisms of action distinct from existing drugs, offering a promising avenue for combating resistant pathogens.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have been instrumental in predicting binding interactions with biological targets and optimizing its structure for enhanced efficacy. These computational approaches complement experimental efforts by providing rapid screening of potential analogs and identifying key structural determinants responsible for biological activity. Such integrative strategies are essential for accelerating the drug discovery process.

The synthesis of (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE exemplifies the sophistication achieved in modern synthetic organic chemistry. Multi-step synthetic routes have been developed that leverage transition metal catalysis and asymmetric methods to construct the desired stereocenters with high enantioselectivity. These methodologies not only highlight the synthetic prowess but also contribute to sustainable chemistry by minimizing waste and improving atom economy.

Looking ahead, future research directions may focus on exploring additional functional groups or derivatization strategies to enhance the therapeutic potential of this scaffold. For instance, introducing nitrogen-rich heterocycles or appending pharmacophores known to improve oral bioavailability could yield compounds with improved pharmacokinetic profiles. Collaborative efforts between academia and industry are likely to drive these endeavors forward, leveraging shared expertise and resources.

In summary, (4R)-6-BROMO-7-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE (CAS No. 1212993-79-7) stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable tool for researchers striving to develop next-generation therapeutics. As our understanding of molecular interactions deepens and synthetic methodologies evolve, compounds like this one will continue to play a crucial role in addressing unmet medical needs worldwide.

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